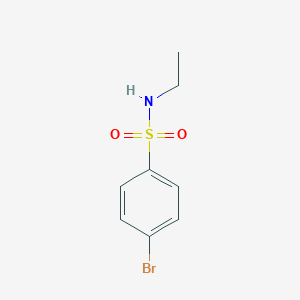

4-Bromo-N-ethylbenzenesulfonamide

Overview

Description

4-Bromo-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H10BrNO2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-ethylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The mixture is stirred at room temperature for about an hour, followed by extraction and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include various substituted sulfonamides.

Oxidation and Reduction: Products include sulfonic acids or reduced sulfonamides

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-N-ethylbenzenesulfonamide serves as a valuable building block in organic synthesis. Its reactive bromine atom allows for substitution reactions, making it suitable for creating more complex molecules. Common reactions include:

- Substitution Reactions : The bromine atom can be replaced with various functional groups.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

- Hydrolysis : The sulfonamide group can be hydrolyzed to form alternative products.

Reagents and Conditions

Typical reagents used for these reactions include sodium iodide for halogen exchange and potassium permanganate for oxidation. The versatility of this compound makes it an essential reagent in the development of pharmaceuticals and specialty chemicals .

Biological Research

Potential Therapeutic Applications

Research has indicated that this compound may possess significant biological activity, particularly as an enzyme inhibitor. Its structure suggests potential interactions with various biological targets, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties, making it a candidate for further investigation in medicinal chemistry.

- Anticancer Properties : Similar compounds have shown efficacy against cancer cell lines, indicating that this compound could be explored for its anticancer potential .

Case Study: Anticancer Activity

A study evaluated the effects of sulfonamide derivatives on prostate and breast cancer cell lines. Compounds similar to this compound demonstrated significant cytotoxicity at specific concentrations, suggesting a promising avenue for cancer treatment .

Industrial Applications

Intermediate in Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its sulfonamide group is a common motif found in many biologically active molecules, enhancing its utility in drug development .

Material Science Applications

The compound also finds applications in materials science, where it is employed in the development of new materials due to its unique chemical properties. Its ability to act as a reagent in polymer synthesis further expands its industrial relevance .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Involves substitution and oxidation reactions |

| Biological Research | Potential antimicrobial and anticancer agent | Requires further investigation |

| Pharmaceutical Industry | Intermediate in API synthesis | Key role in drug development |

| Material Science | Development of new materials | Utilized in polymer synthesis |

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates. This compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing the normal substrate from binding. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

- 4-Bromo-N-methylbenzenesulfonamide

- 4-Bromo-N-propylbenzenesulfonamide

- 4-Chloro-N-ethylbenzenesulfonamide

Comparison: 4-Bromo-N-ethylbenzenesulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry .

Biological Activity

4-Bromo-N-ethylbenzenesulfonamide is a sulfonamide derivative characterized by its unique structural features, including a bromine atom and an ethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₀BrNO₂S

- Molecular Weight : 296.16 g/mol

The biological activity of this compound is largely attributed to its sulfonamide moiety, which can inhibit specific enzymes involved in bacterial metabolism. The compound's bromine atom enhances its reactivity, allowing it to interact effectively with biological targets.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, disrupting their function.

- Protein-Ligand Interactions : The compound may bind to various proteins, influencing cellular pathways related to inflammation and infection.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, in vitro studies have shown that related sulfonamides possess minimum inhibitory concentrations (MIC) effective against various bacterial strains.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4d | 6.72 | E. coli |

| Compound 4h | 6.63 | S. aureus |

| Compound 4a | 6.67 | P. aeruginosa |

Anti-inflammatory Activity

In vivo studies have demonstrated that sulfonamide derivatives can significantly reduce inflammation. For example, certain derivatives have shown efficacy in carrageenan-induced rat paw edema models, indicating their potential as anti-inflammatory agents.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study published in September 2019 evaluated the antimicrobial activity of various benzenesulfonamides, including derivatives structurally related to this compound. Results indicated that these compounds exhibited potent activity against multiple pathogens, suggesting a promising avenue for therapeutic development against infections . -

Cancer Research :

Another study focused on the synthesis of new benzenesulfonamides and their anti-proliferative effects on breast cancer cell lines (MDA-MB-231 and MCF-7). Some derivatives showed significant selectivity for cancer cells compared to normal cells, with IC50 values indicating strong potential for further development as anticancer agents . -

Enzyme Interaction Studies :

The interaction of benzenesulfonamides with carbonic anhydrase (CA) enzymes has been explored, revealing that certain compounds can inhibit these enzymes effectively, which may contribute to their antibacterial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-N-ethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via the reaction of 4-bromobenzenesulfonyl chloride with ethylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine). Key parameters for optimization include:

- Molar ratios : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes side products.

- Temperature : Room temperature (20–25°C) is ideal to avoid decomposition.

- Workup : Neutralization with dilute HCl followed by recrystallization from ethanol/water (3:1 v/v) enhances purity.

Yield improvements (>85%) are achieved by inert atmosphere (N₂) to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization should include:

- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., using ACD/Labs or Gaussian). For example, the ethyl group’s methyl protons should appear as a triplet (~1.2 ppm) and the sulfonamide NH as a broad singlet (~5.5 ppm).

- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak at m/z 280.96 (C₈H₁₀BrNO₂S).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance).

- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with analogous sulfonamides (e.g., 2-(4-Bromobenzenesulfonamido)acetic acid ).

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

Methodological Answer: Preliminary solubility screening should use:

- Polar solvents : DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for biological assays.

- Hydrophobic solvents : Ethanol or acetonitrile for HPLC analysis (retention time ~8–10 min with C18 columns).

- Hansen Solubility Parameters : Use HSPiP software to predict solubility in mixed solvents (e.g., DMSO:water gradients) based on the compound’s δD (18.5 MPa), δP (10.2 MPa), and δH (6.8 MPa) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration assays.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations.

Dose-response curves (1–100 µM) and positive controls (e.g., acetazolamide for CA inhibition) are critical .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide bond formation in this compound be elucidated under varying conditions?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (sulfonyl chloride peak at 1360 cm⁻¹).

- Isotopic Labeling : Use N-ethylamine to track amine incorporation via N NMR.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare SN₂ vs. elimination-addition pathways.

Mechanistic deviations (e.g., byproduct formation) are common under acidic conditions due to sulfonic acid intermediates .

Q. What crystallographic techniques resolve conformational flexibility in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Analyze torsion angles (e.g., C-S-N-C dihedral) to assess sulfonamide group planarity. Compare with structures like N-(2-Bromophenyl)-4-methylbenzenesulfonamide (Acta Cryst. E, 2011) .

- Variable-Temperature XRD : Detect phase transitions or dynamic disorder in the ethyl group.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) driving crystal packing .

Q. How can structure-activity relationships (SAR) be explored for this compound analogs?

Methodological Answer:

- Analog Synthesis : Replace the ethyl group with methyl, tert-butyl, or fluorinated substituents (see 4-Fluoro-N,N-dimethylbenzenesulfonamide, CAS 383-31-3 ).

- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ), steric (Taft Eₛ), and hydrophobic (logP) parameters with bioactivity.

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide NH as H-bond donor) using MOE or Schrodinger .

Q. How should researchers address contradictions in biological activity data for sulfonamide derivatives?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Batch Analysis : Check for impurities (e.g., residual solvents) via GC-MS; repurify if necessary.

- Meta-Analysis : Compare datasets from PubChem and EPA DSSTox to identify outliers or assay-specific biases .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and mutagenicity.

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.

- Dose Escalation : Start at 1 mg/kg (rodent models) with histopathological monitoring for renal/hepatic stress .

Properties

IUPAC Name |

4-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPUEFFXFOOTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173580 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-25-4 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.